molecular formula C10H12BrNO3 B1606370 1-(4-Bromobutoxy)-3-nitrobenzene CAS No. 31191-44-3

1-(4-Bromobutoxy)-3-nitrobenzene

Cat. No.: B1606370
CAS No.: 31191-44-3
M. Wt: 274.11 g/mol
InChI Key: DMPBIOHWAIAQPA-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-3-nitrobenzene (CAS RN 31191-44-3) is an aromatic ether compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a bromoalkoxy chain and a nitrobenzene moiety, makes it a valuable intermediate for constructing more complex molecules via nucleophilic substitution reactions, where the bromine atom can be readily displaced . The compound is a solid at room temperature with a melting point of 62-63°C . Researchers should note that it has a density of 1.458 g/cm³ and a high boiling point of 380.7°C at 760 mmHg . As a standard safety precaution, appropriate personal protective equipment should be worn, and contact with skin and eyes should be avoided . This product is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutoxy)-3-nitrobenzene
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InChI

InChI=1S/C10H12BrNO3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPBIOHWAIAQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309516
Record name 1-(4-bromobutoxy)-3-nitrobenzene
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Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31191-44-3
Record name 1-(4-Bromobutoxy)-3-nitrobenzene
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Record name 1-(4-Bromobutoxy)-3-nitrobenzene
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Record name NSC212205
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Record name 1-(4-bromobutoxy)-3-nitrobenzene
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Chemical Reactivity and Transformation Pathways of 1 4 Bromobutoxy 3 Nitrobenzene

Nucleophilic Substitution Reactions Involving the Terminal Bromine Moiety

The bromine atom at the terminus of the butoxy chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

Formation of Amino-Containing Derivatives (e.g., Piperazine (B1678402) Alkylation)

The terminal bromine of 1-(4-bromobutoxy)-3-nitrobenzene readily undergoes nucleophilic substitution with amines. A notable example is the alkylation of piperazine. researchgate.net In this type of reaction, the nitrogen atom of piperazine acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. For instance, the reaction of 1-(4-nitrophenyl)piperazine (B103982) with 4-nitrophenethyl bromide in the presence of sodium bicarbonate results in the formation of 1-(4-nitrophenyl)-4-(4-nitrophenethyl)piperazine. prepchem.com Similarly, this compound can be expected to react with piperazine or its derivatives under basic conditions to yield the corresponding N-alkylated piperazine product. The reaction conditions typically involve a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like acetonitrile (B52724), and may require heating to proceed at a reasonable rate. prepchem.comnih.gov

Interactive Table: Nucleophilic Substitution with Piperazine

Reactant 1Reactant 2BaseSolventProduct
This compoundPiperazineNaHCO₃Acetonitrile1-(4-(3-Nitrophenoxy)butyl)piperazine
4-Nitrophenethyl bromide1-(4-Nitrophenyl)piperazineSodium BicarbonateAcetonitrile1-(4-Nitrophenyl)-4-(4-nitrophenethyl)piperazine prepchem.com

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation

The presence of the nitro group on the benzene (B151609) ring opens up possibilities for intramolecular cyclization, particularly after reduction of the nitro group to an amine. The resulting amino group can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process leads to the formation of a heterocyclic ring system. For example, after reduction of the nitro group to an aniline (B41778) derivative, an intramolecular N-alkylation can occur to form a seven-membered heterocyclic ring containing nitrogen and oxygen. The formation of chroman derivatives through cyclization processes is a known synthetic strategy. chemrxiv.orgnih.gov While direct intramolecular cyclization of this compound itself is less common, its derivatives are key precursors for such transformations. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of Alkyl Halides

The terminal bromine atom can participate in various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comethz.chbeilstein-journals.org One of the most prominent examples is the Suzuki-Miyaura coupling, which typically involves the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this compound, the alkyl bromide moiety could potentially be coupled with various organoboron reagents to introduce new alkyl or aryl groups at that position. However, the application of Suzuki coupling to alkyl halides, especially unactivated ones, can be more challenging than with aryl or vinyl halides and often requires specific catalyst systems. nih.gov Research has demonstrated successful Suzuki-Miyaura cross-coupling of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid, indicating the feasibility of using nitro-substituted aryl halides in such reactions. researchgate.net

Interactive Table: Potential Cross-Coupling Reactions

Coupling ReactionReactant 1Coupling PartnerCatalystProduct Type
Suzuki-MiyauraThis compoundArylboronic acidPalladium complexAryl-substituted butoxy chain
SonogashiraThis compoundTerminal alkynePalladium/Copper catalystAlkynyl-substituted butoxy chain researchgate.net
Buchwald-HartwigThis compoundAminePalladium complexAmino-substituted butoxy chain

Reduction Reactions of the Nitro Aromatic Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic handle for further functionalization.

Chemoselective Reduction to Aromatic Amine Functionality

A crucial aspect of the reduction of this compound is the ability to selectively reduce the nitro group without affecting the terminal bromine atom. This chemoselectivity is highly desirable as it preserves a functional group for subsequent reactions. tandfonline.com Several methods are known to achieve this. commonorganicchemistry.com A common and effective method is the use of iron powder in the presence of an acid, such as acetic acid, or a neutral salt like ammonium (B1175870) chloride. tandfonline.comcommonorganicchemistry.comresearchgate.netechemi.com This system is known for its mildness and tolerance of various functional groups, including halogens. tandfonline.com Catalytic hydrogenation using specific catalysts can also be employed for the selective reduction of nitroarenes. nih.govgoogle.comgoogle.comasianpubs.org For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is a widely used method, although it can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com

Exploration of Diverse Reducing Agents and Methodologies

A variety of reducing agents and methodologies have been explored for the conversion of nitroarenes to anilines. masterorganicchemistry.com Besides the classic iron-based systems, other metals like tin (Sn) and zinc (Zn) in acidic media are also effective. commonorganicchemistry.commasterorganicchemistry.comnih.gov Tin(II) chloride (SnCl₂) offers a mild method for this transformation. commonorganicchemistry.com For catalytic hydrogenations, Raney nickel is an alternative to palladium catalysts. commonorganicchemistry.comwikipedia.org The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, while lithium aluminum hydride (LiAlH₄) can reduce nitro groups, it is a very strong reducing agent and may not be chemoselective in the presence of the alkyl bromide. commonorganicchemistry.comwikipedia.org

Interactive Table: Comparison of Reducing Agents for Nitro Group Reduction

Reducing Agent/SystemTypical ConditionsSelectivity towards HalogensNotes
Fe / NH₄ClReflux in aqueous ethanol (B145695) or acetone (B3395972) tandfonline.comcommonorganicchemistry.comHigh, generally does not affect alkyl bromides tandfonline.comA mild, neutral, and cost-effective method. tandfonline.com
Fe / Acetic AcidHeating in acetic acid commonorganicchemistry.comHighA commonly used mild method. commonorganicchemistry.com
SnCl₂Typically in an alcohol solvent commonorganicchemistry.comHighA mild reducing agent. commonorganicchemistry.com
Catalytic Hydrogenation (Pd/C)H₂ gas, room temperature or elevated pressure commonorganicchemistry.comCan sometimes lead to dehalogenationWidely used but may require optimization for selectivity. commonorganicchemistry.com
Zn / Acetic AcidAcidic conditions nih.govGenerally goodA mild and selective reducing system. nih.gov

Derivatization and Further Functionalization of the Phenoxy Moiety

The phenoxy group in this compound offers two primary sites for chemical modification: the nitro group and the aromatic ring itself. These transformations are fundamental in altering the electronic properties and steric profile of the molecule, thereby enabling the synthesis of a wide range of more complex structures.

The most significant transformation of the nitro group is its reduction to a primary amine (NH2), which converts the electron-withdrawing nitrobenzene (B124822) into an electron-donating aniline derivative. msu.eduresearchgate.net This change dramatically alters the chemical nature of the aromatic ring, making it more susceptible to electrophilic attack. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, or chemical reduction using metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). msu.edu The resulting product, 3-(4-bromobutoxy)aniline, is a valuable building block for the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. msu.edusavemyexams.com The position of substitution on the benzene ring is directed by the combined electronic effects of the existing substituents: the nitro group and the bromobutoxy group. The nitro group is a strong deactivating group and a meta-director, meaning it directs incoming electrophiles to the position meta to itself (C5). chemguide.co.uk Conversely, the alkoxy group (-OR) is an activating group and an ortho-para director, favoring substitution at the positions ortho (C2, C6) and para (C4) to the ether linkage.

In the case of this compound, the directing effects of the two groups can either reinforce or oppose each other. For instance, substitution at the C5 position is favored by both groups (meta to the nitro group and ortho to the alkoxy group). This makes the C5 position a likely site for electrophilic attack. An example of this is the bromination of the aromatic ring, which can be achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This reaction would yield 1-bromo-5-(4-bromobutoxy)-3-nitrobenzene, demonstrating the possibility of introducing additional functional groups onto the aromatic core. nih.gov

The table below summarizes the key derivatization reactions of the phenoxy moiety of this compound.

Reaction TypeReagents and ConditionsProduct
Nitro Group ReductionH2, Pd/C or Sn/HCl3-(4-bromobutoxy)aniline
Electrophilic BrominationNBS, DMF1-Bromo-5-(4-bromobutoxy)-3-nitrobenzene

These transformations highlight the utility of this compound as a scaffold for creating a variety of substituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Applications of 1 4 Bromobutoxy 3 Nitrobenzene As a Strategic Synthetic Intermediate

Construction of Complex Organic Architectures

The distinct reactivity of the two functional groups in 1-(4-bromobutoxy)-3-nitrobenzene—the alkyl bromide and the nitroaromatic moiety—positions it as a key starting material for the synthesis of intricate organic molecules. The bromoalkoxy portion readily participates in nucleophilic substitution reactions, while the nitro group can be transformed into a variety of other functional groups, most notably an amine, which can then undergo a wide range of chemical transformations.

This dual reactivity allows for the strategic construction of complex structures through sequential reactions. For instance, the bromo group can be displaced by a nucleophile to form a new carbon-heteroatom or carbon-carbon bond, introducing a desired molecular fragment. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. This stepwise approach provides chemists with precise control over the assembly of complex molecular architectures, including macrocycles and polymers. While specific examples of large, complex architectures synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in precursors to such systems.

Precursor in the Synthesis of Advanced Chemical Scaffolds for Research

The utility of this compound extends to its role as a precursor in the synthesis of advanced chemical scaffolds with significant research applications, particularly in the field of medicinal chemistry and materials science. The ability to modify both ends of the molecule allows for the creation of diverse molecular libraries for screening purposes.

A notable application lies in the synthesis of ligands for G protein-coupled receptors (GPCRs), such as the histamine (B1213489) H3 receptor. The general structure of many potent histamine H3 receptor antagonists incorporates a substituted aromatic ring connected via a flexible linker to a basic nitrogen-containing moiety. Although direct synthesis from this compound is not explicitly detailed, the synthesis of its para-substituted isomer, 1-(4-bromobutoxy)-4-nitrobenzene, has been reported as a key step in the preparation of soluble epoxide hydrolase inhibitors, highlighting the utility of this class of compounds in medicinal chemistry.

Furthermore, the core structure of this compound is analogous to building blocks used in the synthesis of photochromic compounds, such as arylazopyrazoles. These "photoswitches" can reversibly change their structure and properties upon irradiation with light of specific wavelengths, making them valuable tools in photopharmacology and materials science. The synthesis of these molecules often involves the coupling of a diazonium salt with a suitable heterocyclic partner, a reaction pathway that could potentially be adapted to derivatives of this compound.

Utilization in the Design and Synthesis of Functional Molecular Frameworks

The bifunctional nature of this compound also makes it an attractive candidate for the design and synthesis of functional molecular frameworks, such as self-assembled monolayers (SAMs), metal-organic frameworks (MOFs), and other supramolecular assemblies. The bromobutoxy chain can serve as an anchor to a surface or as a linking unit in a larger framework, while the nitro-substituted phenyl group can be used to tune the electronic properties of the resulting material or to introduce further functionality after reduction to an amine.

For example, the bromoalkyl chain can be used to attach the molecule to a solid support for applications in solid-phase organic synthesis or for the creation of functionalized surfaces. The nitro group, being a strong electron-withdrawing group, can influence the photophysical properties of the molecule, potentially leading to applications in nonlinear optics or as a component in redox-active ligands. The synthesis of photochromic crown ethers, which can selectively bind metal ions and have their binding properties modulated by light, often involves bifunctional building blocks. While direct synthesis using this compound is not explicitly reported, its structural characteristics make it a plausible candidate for the construction of such advanced functional materials.

Spectroscopic and Advanced Analytical Characterization in Synthetic Organic Research

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 1-butoxy-3-nitrobenzene, the aromatic protons appear in a complex pattern in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the nitro group and the oxygen atom. The aliphatic protons of the butoxy chain are observed in the upfield region. Based on this, the predicted ¹H NMR spectral data for 1-(4-Bromobutoxy)-3-nitrobenzene in a deuterated chloroform (B151607) (CDCl₃) solvent would be as follows:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~ 7.80t~ 2.2
H-4~ 7.65ddd~ 8.2, 2.2, 1.0
H-5~ 7.35t~ 8.2
H-6~ 7.15ddd~ 8.2, 2.2, 1.0
-OCH₂-~ 4.05t~ 6.5
-CH₂-CH₂-CH₂-Br~ 2.00 - 2.10m
-CH₂-CH₂Br~ 1.85 - 1.95m
-CH₂Br~ 3.45t~ 6.7

This is a predicted spectrum and may vary from experimental results.

The protons on the aromatic ring (H-2, H-4, H-6) are expected to be the most downfield due to the strong electron-withdrawing nature of the nitro group. The proton ortho to the nitro group (H-2) would likely appear as a triplet, while the other aromatic protons would show more complex splitting patterns (doublet of doublet of doublets). The methylene (B1212753) protons of the butoxy chain would appear as distinct signals, with the protons closest to the oxygen atom (-OCH₂-) being the most deshielded among the aliphatic protons, and the protons adjacent to the bromine atom (-CH₂Br) also showing a significant downfield shift.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. As with ¹H NMR, specific experimental data for this compound is not available in the searched literature. However, by analyzing data for 1-butoxy-3-nitrobenzene rsc.org, we can predict the approximate chemical shifts for the target molecule. The presence of the electron-withdrawing nitro group and the electronegative oxygen and bromine atoms will significantly influence the chemical shifts of the carbon atoms.

The predicted ¹³C NMR spectral data for this compound in CDCl₃ is presented below:

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C-O)~ 159
C-3 (C-NO₂)~ 149
C-5~ 130
C-2~ 122
C-6~ 116
C-4~ 109
-OCH₂-~ 68
-CH₂-CH₂-CH₂-Br~ 33
-CH₂-CH₂Br~ 29
-CH₂Br~ 28

This is a predicted spectrum and may vary from experimental results.

The carbon atom attached to the nitro group (C-3) and the carbon atom attached to the butoxy group (C-1) are expected to be the most downfield in the aromatic region. The carbons of the butoxy chain will appear in the upfield region, with the carbon attached to the oxygen being the most deshielded. The "heavy atom effect" of bromine is expected to shield the attached carbon, but its electronegativity will cause a downfield shift compared to an unsubstituted alkane stackexchange.comchemicalbook.com.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. For this compound (C₁₀H₁₂BrNO₃), with a molecular weight of 274.11 g/mol , ESI-MS would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Expected fragmentation patterns for this compound in ESI-MS would likely involve cleavage of the ether bond and the carbon-bromine bond. Key fragmentation pathways could include:

Loss of the bromobutyl chain: Cleavage of the ether linkage could result in a fragment corresponding to the 3-nitrophenoxide anion or cation.

Cleavage of the C-Br bond: Loss of a bromine radical from the molecular ion.

Fragmentation of the butyl chain: Various cleavages within the four-carbon chain.

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. While no crystal structure for this compound itself has been found in the searched literature, studies on related nitrobenzene (B124822) analogs provide insights into the potential solid-state packing and intermolecular interactions. For instance, the crystal structures of various substituted nitrobenzenes reveal that the nitro group often participates in intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the crystal packing. In the case of this compound, it is plausible that the nitro group and the ether oxygen could be involved in organizing the molecules in the solid state.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds. The choice of method depends on the properties of the compound and the scale of the separation.

For a moderately polar compound like this compound, Thin Layer Chromatography (TLC) would be a suitable method for rapid analysis of reaction progress and for determining appropriate solvent systems for column chromatography. A common stationary phase would be silica (B1680970) gel, and the mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The spots on the TLC plate can be visualized under UV light due to the aromatic nature of the compound.

For the purification of larger quantities, column chromatography using silica gel as the stationary phase would be employed. Based on the polarity of the molecule, a gradient elution with a solvent system such as hexane/ethyl acetate would likely provide good separation from non-polar impurities and more polar byproducts.

High-Performance Liquid Chromatography (HPLC) could be used for the final purity assessment of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. A UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly would be used for detection. While specific methods for this compound are not detailed in the provided search results, general procedures for purifying nitrobenzene derivatives often involve these standard chromatographic techniques rsc.orgorgsyn.org.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and sensitive technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC allows the chemist to qualitatively assess the consumption of starting materials (3-nitrophenol and 1,4-dibromobutane) and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).

The choice of eluent is critical for achieving good separation. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (such as hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly employed. The progress of the reaction is visualized by comparing the spots of the reaction mixture with the spots of the starting materials. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis.

While specific Rf values are dependent on the exact conditions (TLC plate, solvent system, temperature), a hypothetical TLC analysis for the synthesis of this compound is presented in the table below.

CompoundHypothetical Rf Value (Hexane:Ethyl Acetate 4:1)Observation
3-Nitrophenol (B1666305)0.2More polar starting material, travels less up the plate.
1,4-Dibromobutane0.8Less polar starting material, travels further up the plate.
This compound 0.5 Product of intermediate polarity.

This data is illustrative and the actual Rf values may vary.

Column Chromatography for Product Purification

Following the completion of the reaction, as confirmed by TLC, the crude product mixture often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture.

The principle of column chromatography is similar to that of TLC, but on a larger scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column and an appropriate solvent system (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

The selection of the eluent system for column chromatography is often guided by the results obtained from TLC. A solvent system that provides a good separation of the desired product from impurities on the TLC plate (ideally with the product Rf value around 0.3-0.4) is a good starting point for column chromatography. Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product.

For the purification of this compound, a gradient elution might be employed, starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the desired product.

Below is a table outlining a potential column chromatography purification scheme for this compound.

StepSolvent System (e.g., Hexane:Ethyl Acetate)Purpose
1. Column Packing100% HexaneTo create a uniform and stable column bed.
2. LoadingCrude product dissolved in a minimal amount of dichloromethane (B109758) or the initial eluent.To apply the sample to the column in a concentrated band.
3. Elution (Initial)95:5 Hexane:Ethyl AcetateTo elute non-polar by-products and any unreacted 1,4-dibromobutane.
4. Elution (Gradient)Gradually increasing the proportion of Ethyl Acetate (e.g., to 90:10, 85:15)To elute the desired product, this compound.
5. Elution (Final)Higher polarity mixture (e.g., 70:30 Hexane:Ethyl Acetate)To wash out any highly polar impurities, including unreacted 3-nitrophenol.

The solvent ratios and gradient profile are illustrative and would be optimized based on TLC analysis of the specific crude reaction mixture.

By systematically applying TLC for reaction monitoring and column chromatography for purification, synthetic chemists can ensure the isolation of this compound in high purity, a critical prerequisite for its use in subsequent synthetic endeavors and for obtaining accurate spectroscopic and physical data.

Computational Chemistry Approaches to Understanding 1 4 Bromobutoxy 3 Nitrobenzene Reactivity

Electronic Structure Calculations for Reactivity Predictions and Molecular Orbitals

The reactivity of 1-(4-Bromobutoxy)-3-nitrobenzene is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule and identifying sites susceptible to electrophilic or nucleophilic attack.

DFT calculations can provide quantitative measures of reactivity, such as molecular electrostatic potential (MEP) maps and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 4-bromo-3-(methoxymethoxy)benzoic acid, DFT studies have been used to determine these reactivity descriptors. researchgate.net The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

Table 1: Selected Computed Properties for a Related Compound: 1-Bromo-3-(4-bromobutoxy)-5-nitrobenzene

PropertyValueReference
Molecular FormulaC₁₀H₁₁Br₂NO₃ nih.gov
Molecular Weight353.01 g/mol nih.gov
XLogP3-AA3.9 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count5 nih.gov
Topological Polar Surface Area55.1 Ų nih.gov

These data suggest a molecule with significant lipophilicity (XLogP3-AA) and several rotatable bonds, indicating conformational flexibility. The presence of three hydrogen bond acceptors (the oxygen atoms of the nitro and ether groups) suggests the potential for intermolecular interactions.

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for predicting reactivity in reactions like cycloadditions. researchgate.net For this compound, the LUMO is expected to be localized primarily on the nitrobenzene (B124822) ring, making it susceptible to nucleophilic attack. The HOMO, conversely, would likely have significant contributions from the bromobutoxy chain and the oxygen atom of the ether linkage, indicating these as potential sites for oxidation or electrophilic attack.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling techniques, such as transition state theory combined with DFT calculations, allow for the detailed elucidation of reaction mechanisms. These methods can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers.

While specific computational studies on the reaction mechanisms of this compound are scarce, we can extrapolate from studies on analogous systems. For example, the synthesis of this compound likely involves the etherification of 3-nitrophenol (B1666305) with 1,4-dibromobutane. Computational modeling could be employed to study the mechanism of this Williamson ether synthesis, evaluating the energetics of the Sₙ2 reaction pathway and the potential for side reactions.

Furthermore, the presence of the nitro group opens up possibilities for various transformations. Computational studies on the reduction of nitroarenes have revealed complex mechanistic pathways, sometimes involving radical intermediates. researchgate.net Similarly, cycloaddition reactions involving nitro compounds have been computationally investigated, revealing the influence of substituents on the reaction barriers and stereoselectivity. researchgate.net

A computational investigation into the thermal decomposition of related 5-nitro-5-R-1,3-dioxane compounds demonstrated the power of DFT in comparing different reaction mechanisms and the influence of substituents on activation energies. researchgate.net Such an approach could be applied to understand the stability and potential decomposition pathways of this compound under various conditions.

The reactivity of the C-Br bond in the bromobutoxy chain is another area where computational modeling can provide valuable insights. The mechanism of nucleophilic substitution at this position can be studied to predict reaction rates and the feasibility of synthesizing various derivatives.

Conformation Analysis and Stereochemical Considerations in Derivatives

The flexible bromobutoxy side chain of this compound introduces significant conformational complexity. Understanding the preferred conformations is crucial, as they can influence the molecule's physical properties and its interactions with other molecules.

Conformational analysis can be performed using computational methods to identify low-energy conformers and the energy barriers between them. This involves systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energies. For complex molecules, this process can reveal a landscape of multiple stable conformers. DFT and NBO analysis have been effectively used to investigate the conformational behaviors of dioxaphosphinane derivatives, highlighting the role of stereoelectronic effects. iau.ir

When considering derivatives of this compound, particularly those where the side chain is modified to introduce chiral centers, stereochemical considerations become paramount. For example, if a substituent is introduced into the butoxy chain, enantiomers or diastereomers may be formed. examside.com

Computational chemistry can be used to:

Predict the relative stabilities of different stereoisomers. By calculating the ground-state energies of each isomer, it is possible to determine the thermodynamically preferred configuration.

Analyze the three-dimensional structure of each stereoisomer. This is essential for understanding how the different spatial arrangements of atoms might affect biological activity or material properties.

Model the interaction of different stereoisomers with other chiral molecules, such as enzymes or receptors. This is particularly important in the field of medicinal chemistry, where the stereochemistry of a drug can have a profound impact on its efficacy and safety.

The principles of stereoisomerism are well-established, distinguishing between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). ncert.nic.in Computational tools can help in visualizing and quantifying the structural differences between these isomers.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 1-(4-Bromobutoxy)-3-nitrobenzene in laboratory settings?

  • Methodological Answer: Implement engineering controls such as closed systems or local exhaust ventilation to minimize aerosol formation . Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Safety showers and eyewash stations must be accessible. For prolonged exposure, consider respiratory protection with N95 masks. Store the compound in a cool, dry area away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are viable for preparing this compound?

  • Methodological Answer: A two-step approach is common:

Nitrobenzene Functionalization: Introduce the bromobutoxy group via nucleophilic aromatic substitution (NAS) using 4-bromobutanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Cross-Coupling Optimization: Alternatively, adapt Suzuki-Miyaura coupling methods (as in ) by substituting 3-nitrophenylboronic acid with analogous reagents. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and bromobutoxy chain signals (δ 3.5–4.0 ppm for -OCH₂-; δ 1.8–2.0 ppm for CH₂Br) .
  • IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ether (1250–1050 cm⁻¹, C-O-C) groups .
  • Mass Spectrometry (MS): Validate molecular weight (C₁₀H₁₂BrNO₃; ~274.11 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

  • Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in NAS reactions .
  • Catalysis: For coupling reactions, employ Pd(PPh₃)₄ (1–2 mol%) with rigorous degassing to prevent catalyst poisoning .
  • Temperature Control: Gradual heating (e.g., 80°C for 12–24 hours) improves regioselectivity. Post-reaction quenching with ice-water minimizes side products .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer:

  • Triangulation: Cross-validate NMR, IR, and MS data to confirm functional groups. For example, discrepancies in aromatic proton splitting may arise from rotational isomers; variable-temperature NMR can clarify this .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and compare with experimental results .
  • Crystallography: If available, single-crystal X-ray diffraction provides definitive structural confirmation (e.g., as in for analogous nitroaromatics) .

Q. What strategies are effective for analyzing stereochemical outcomes in nitrobenzene derivatives?

  • Methodological Answer:

  • Chromatographic Separation: Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers. Mobile phases with hexane/isopropanol (90:10) are typical .
  • NOE Experiments: Perform 2D NOESY to identify spatial proximity between substituents (e.g., bromobutoxy and nitro groups) .
  • Dynamic Kinetic Resolution: For Z/E isomer mixtures (e.g., styryl derivatives), employ photochemical irradiation (λ = 300–400 nm) to shift equilibrium toward the thermodynamically favored form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.